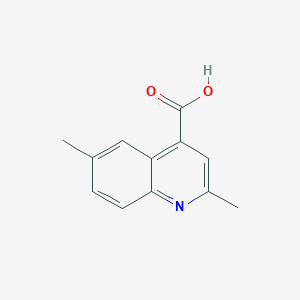
2,6-Dimethylquinoline-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids involves the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one. This method proposes a plausible mechanism for their formation based on ab initio quantum-chemical calculations (Rudenko et al., 2012).
Molecular Structure Analysis
The molecular and crystal structures of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been established via X-ray structural analysis, providing insight into the spatial arrangement of these compounds (Rudenko et al., 2013).
Chemical Reactions and Properties
Various reactions and properties of 2,6-dimethylquinoline-4-carboxylic acid derivatives have been studied, including their synthesis and potential biological activities. For instance, one-pot synthesis methods have been developed for creating derivatives with potential as anticancer agents, highlighting the chemical versatility of these compounds (Javadi & Azizian, 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Detailed X-ray crystallography provides a comprehensive understanding of the molecular structure, which is essential for predicting physical properties (Rudenko et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are key areas of interest. Studies on the synthesis and reactivity of related quinoline compounds provide insights into the chemical behavior of 2,6-dimethylquinoline-4-carboxylic acid (Outt et al., 1998).
Applications De Recherche Scientifique
Anticancer Activity : A study by Javadi and Azizian (2016) focused on synthesizing new derivatives of quinoline-4-carboxylic acid, demonstrating their potential for anticancer activity. This highlights the promise of these compounds in cancer research and treatment (Javadi & Azizian, 2016).
Antiplasmodial Action : Research by King and Wright (1948) found that carbinolamines derived from 6:7-dimethylquinoline showed superior antiplasmodial activity, particularly in treating malaria in canaries. This suggests potential applications in malaria treatment (King & Wright, 1948).
Synthesis of Antitumor Agents : Li et al. (2013) synthesized a key intermediate in the production of antitumor antibiotic tetrahydroisoquinoline natural products, demonstrating the role of these compounds in developing new cancer therapies (Li et al., 2013).
Analgesic Properties : A study by Украинец et al. (2013) highlighted the synthesis and analgesic properties of certain alkylamides derived from quinoline carboxylic acids, indicating their potential as pain-relieving agents (Украинец et al., 2013).
Antibacterial and Antifungal Agents : Corelli et al. (1983) explored the antibacterial and antifungal properties of quinolonecarboxylic analogs, suggesting their usefulness in developing new antibacterial and antifungal drugs (Corelli et al., 1983).
Thermodynamic Properties : Chirico, Johnson, and Steele (2007) confirmed that the thermodynamic properties of 2,6-dimethylquinoline align with experimental results, indicating the reliability of computational methods for studying these compounds (Chirico et al., 2007).
Dynamic Kinetic Resolution : Paál et al. (2008) demonstrated the synthesis of enantiomers of a derivative of 6,7-dimethoxyquinoline with high purity, which could have implications in pharmaceutical development (Paál et al., 2008).
Photolabile Protecting Group for Biological Messengers : Fedoryak and Dore (2002) identified brominated hydroxyquinoline as a new photolabile protecting group for carboxylic acids, useful in biological research (Fedoryak & Dore, 2002).
Antiproliferative Potential : Kumar et al. (2017) found that a derivative of 6,7-dimethoxyquinoline exhibited notable antiproliferative potential, suggesting its use in anticancer therapy (Kumar et al., 2017).
Flavor Ingredient Safety : Arthur et al. (2015) evaluated a flavor ingredient derived from quinoline-3-carboxylic acid and found it safe for use in food and beverages due to its lack of mutagenic properties and rapid elimination (Arthur et al., 2015).
Safety And Hazards
Specific safety and hazard information for 2,6-Dimethylquinoline-4-carboxylic acid is not readily available. However, as with all chemicals, it should be handled with appropriate safety measures. Material Safety Data Sheets (MSDS) should be consulted for detailed safety information1.
Orientations Futures
While there is limited information available on the future directions of 2,6-Dimethylquinoline-4-carboxylic acid, its ability to form fluorescent carboxamides suggests potential applications in chemical analysis and research3.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
Propriétés
IUPAC Name |
2,6-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)10(12(14)15)6-8(2)13-11/h3-6H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFCNYVQJDEENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354953 | |
| Record name | 2,6-dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylquinoline-4-carboxylic acid | |
CAS RN |
104175-33-9 | |
| Record name | 2,6-dimethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethyl-4-quinolinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





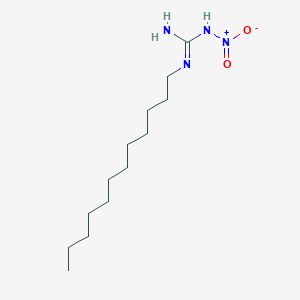
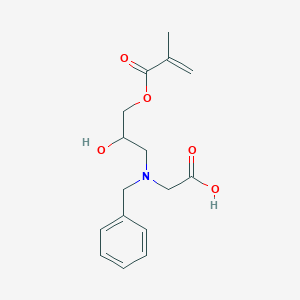
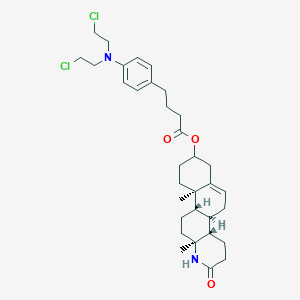
![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)
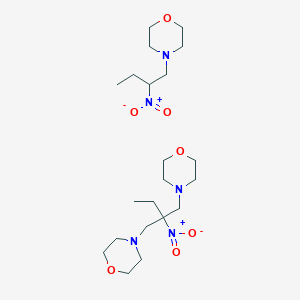
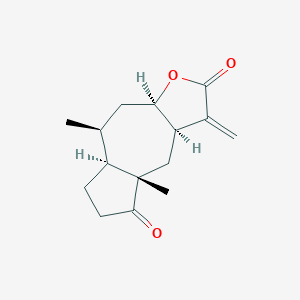
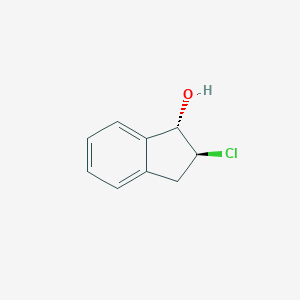
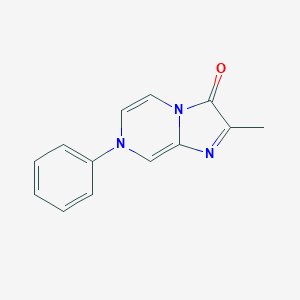
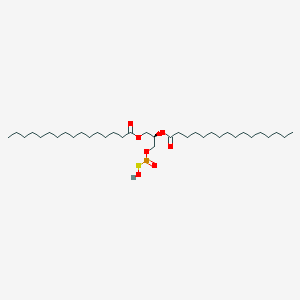
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)